molecular formula C12H19NO6 B6232857 rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis CAS No. 503165-93-3

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis

Cat. No.: B6232857
CAS No.: 503165-93-3
M. Wt: 273.3
InChI Key:
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Description

Rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis: is a synthetically-derived organic compound. Belonging to the family of pyrrolidine carboxylic acids, this compound is of particular interest due to its unique structural configuration and potential applications in various fields such as chemistry, biology, and medicine. Its distinct stereoisomerism plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic routes and reaction conditions: The preparation of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis typically involves the following synthetic steps:

  • Synthesis of Intermediate Compounds: The first step involves the creation of intermediate compounds through reactions such as esterification, amination, and cyclization.

  • Cyclization Reaction: The critical step is the cyclization of the intermediate to form the pyrrolidine ring. This often requires specific catalysts and temperature conditions to ensure the correct stereochemistry.

  • Introduction of Protecting Groups: Protecting groups like the tert-butoxycarbonyl and methoxycarbonyl groups are introduced to the pyrrolidine ring to obtain the desired compound. This step might involve standard conditions such as room temperature or mild heating, depending on the reactivity of the intermediates used.

Industrial production methods: Industrial production methods often scale up the laboratory procedures using batch or continuous-flow reactors. These methods ensure high yield and purity by optimizing parameters such as reagent concentrations, temperature, and reaction time. Advanced purification techniques like crystallization or chromatography might be used to isolate the desired product from the reaction mixture.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: The compound can undergo oxidation reactions where the pyrrolidine ring or the functional groups might be oxidized, forming different derivatives.

  • Reduction: Reduction reactions could lead to the removal of carbonyl or ester groups, resulting in different product profiles.

  • Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at positions that are sterically or electronically favorable.

Common reagents and conditions used in these reactions

  • Oxidizing Agents: Such as potassium permanganate or chromium trioxide under acidic or neutral conditions.

  • Reducing Agents: Such as lithium aluminum hydride or sodium borohydride under mild conditions.

  • Substitution Reagents: Including halogens, alkoxides, or amines under specific catalytic conditions or at varying temperatures.

Major products formed from these reactions: The major products formed from these reactions often depend on the specific conditions and reagents used. Products may include different esters, alcohols, or substituted pyrrolidines, with alterations in the stereochemistry or functional groups of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a chiral building block in synthetic organic chemistry, aiding in the development of other complex molecules with specific stereochemical requirements.

Biology: In biological research, it serves as a probe to study enzyme interactions, protein-ligand binding, and other biochemical processes where stereochemistry is crucial.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including acting as enzyme inhibitors, receptor antagonists, or other bioactive agents.

Industry: Industrially, the compound might be utilized in the synthesis of polymers, agrochemicals, or materials science for creating novel materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. Its stereochemistry is a key factor in determining its binding affinity and specificity. The mechanisms involve forming hydrogen bonds, van der Waals interactions, or covalent bonds with the target molecules, leading to alterations in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, trans

  • Rac-(3S,4R)-1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

  • (3R,4R)-1-[(tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Uniqueness: The cis configuration of the compound distinguishes it from its trans and other stereoisomeric counterparts. This configuration can significantly affect its chemical reactivity, physical properties, and biological activity, making it unique for specific applications that exploit these differences.

Properties

CAS No.

503165-93-3

Molecular Formula

C12H19NO6

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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